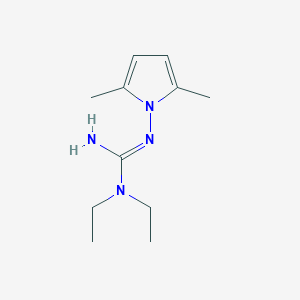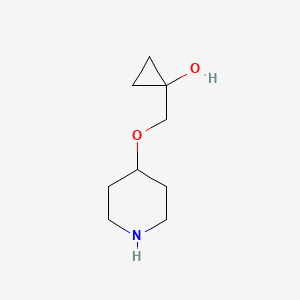
1-((Piperidin-4-yloxy)methyl)cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Piperidin-4-yloxy)methyl)cyclopropanol is a compound that features a cyclopropanol ring attached to a piperidine moiety via a methylene bridge
Vorbereitungsmethoden
The synthesis of 1-((Piperidin-4-yloxy)methyl)cyclopropanol typically involves the reaction of piperidine derivatives with cyclopropanol intermediates. One common method includes the use of piperidine and cyclopropanol in the presence of a base to facilitate the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
1-((Piperidin-4-yloxy)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((Piperidin-4-yloxy)methyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Wirkmechanismus
The mechanism of action of 1-((Piperidin-4-yloxy)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. Additionally, the cyclopropanol ring may contribute to the compound’s overall stability and reactivity, enhancing its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
1-((Piperidin-4-yloxy)methyl)cyclopropanol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in medicinal chemistry for their pharmacological properties.
Cyclopropanol derivatives: These compounds feature the cyclopropanol ring and are known for their unique reactivity and stability.
Unique Features:
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-(piperidin-4-yloxymethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9(3-4-9)7-12-8-1-5-10-6-2-8/h8,10-11H,1-7H2 |
InChI-Schlüssel |
MFZYQQCPJZXTOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OCC2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


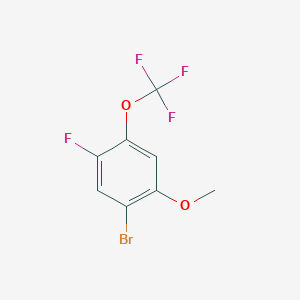
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)

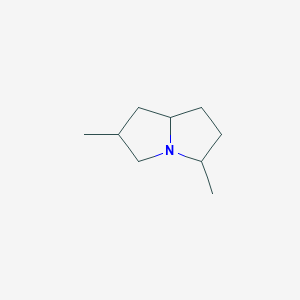
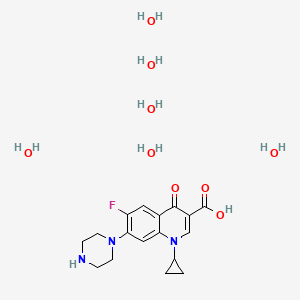
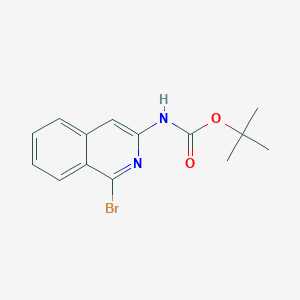
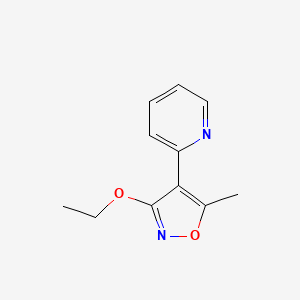

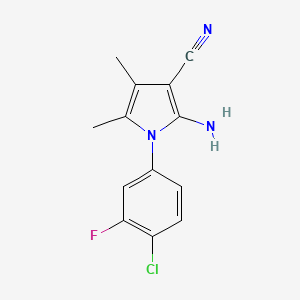
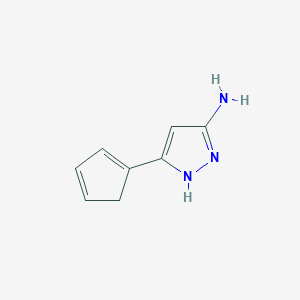
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
